molecular formula C18H13ClN2O4 B6051445 N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide

N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B6051445
M. Wt: 356.8 g/mol
InChI Key: UTISSBLZAGLYEJ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring system linked to a chloro-nitrophenyl group through an oxyacetamide linkage, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide typically involves the reaction of 2-naphthol with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of an amine, such as acetamide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-16-8-6-14(21(23)24)10-17(16)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTISSBLZAGLYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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